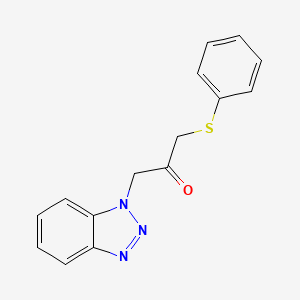
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one is an organic compound that features a benzotriazole ring and a phenylsulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one can be synthesized through a multi-step process involving the following key steps:
Formation of Benzotriazole: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Propanone Backbone: The benzotriazole ring is then reacted with a suitable halogenated propanone derivative under basic conditions to form the desired intermediate.
Introduction of Phenylsulfanyl Group: The intermediate is further reacted with a phenylsulfanyl reagent, such as thiophenol, under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The benzotriazole ring and phenylsulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylsulfanyl)propan-2-one can be compared with similar compounds such as:
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylthio)propan-2-one: Similar structure but with a phenylthio group instead of phenylsulfanyl.
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylseleno)propan-2-one: Contains a phenylseleno group, offering different reactivity and properties.
1-(1H-1,2,3-Benzotriazol-1-yl)-3-(phenylamino)propan-2-one: Features a phenylamino group, leading to distinct chemical and biological activities.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylsulfanylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-12(11-20-13-6-2-1-3-7-13)10-18-15-9-5-4-8-14(15)16-17-18/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFBISSJKDEEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














